molecular formula C6H13ClINO B012956 2-(2-Chloroethyl)-2-methylisoxazolidinium iodide CAS No. 101670-74-0

2-(2-Chloroethyl)-2-methylisoxazolidinium iodide

Cat. No. B012956
M. Wt: 277.53 g/mol
InChI Key: LFPQJMNBGOQGKV-UHFFFAOYSA-M
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Description

The compound is a type of organic salt, likely containing a positively charged isoxazolidinium ring and an iodide anion . Isoxazolidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in the ring structure .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions . In these reactions, a nucleophile (an electron-rich species) attacks an electrophilic carbon, leading to the substitution of a leaving group .


Molecular Structure Analysis

The molecular structure of this compound would likely include an isoxazolidinium ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 2-chloroethyl group would be attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chloride group might be susceptible to nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has potential uses in pharmaceuticals, future research might focus on drug development and clinical trials .

properties

IUPAC Name

2-(2-chloroethyl)-2-methyl-1,2-oxazolidin-2-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClNO.HI/c1-8(5-3-7)4-2-6-9-8;/h2-6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPQJMNBGOQGKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCO1)CCCl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906474
Record name 2-(2-Chloroethyl)-2-methyl-1,2-oxazolidin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-2-methylisoxazolidinium iodide

CAS RN

101670-74-0
Record name Isoxazolidinium, 2-(2-chloroethyl)-2-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chloroethyl)-2-methyl-1,2-oxazolidin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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